molecular formula C20H16O12 B13385159 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid

2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid

Cat. No.: B13385159
M. Wt: 448.3 g/mol
InChI Key: VAXNJGHUQUHOGC-UHFFFAOYSA-N
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Description

The compound 2,8-Dihydroxy-3-methoxy-7-(β-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione (synonyms: 3'-O-Methyl-4-O-(β-D-xylopyranosyl)ellagic acid, 3,3′-Di-O-methyl ellagic acid 4′-O-β-D-xylopyranoside) is a glycosylated and methylated derivative of ellagic acid. Structurally, it features:

  • A methoxy group (-OCH₃) at position 3'.
  • A β-D-xylopyranosyloxy group (a pentose sugar) at position 7.
  • Retention of hydroxyl groups at positions 2 and 8 .

This modification enhances solubility and bioavailability compared to the parent ellagic acid, which is poorly water-soluble .

Properties

IUPAC Name

6,14-dihydroxy-7-methoxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXNJGHUQUHOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Extraction and Initial Derivatization

Source Material: Ellagic acid, obtained from plant sources like pomegranates, strawberries, or walnuts, can be extracted via solvent extraction methods.

Step Description Reagents Conditions References
1. Extraction Solvent extraction of ellagic acid from plant material Ethanol or methanol Reflux or maceration ,
2. Purification Purify via chromatography (e.g., Sephadex LH-20 or preparative HPLC) Solvent systems Gradient elution

Methylation of Ellagic Acid

Objective: Introduce methyl groups at specific hydroxyl positions, particularly at the 3'-O position.

Step Reagents Conditions Notes References
1. Methylation Methyl iodide (CH₃I) or dimethyl sulfate In presence of K₂CO₃ or NaH Reflux in acetone or DMF ,
2. Purification Column chromatography Using silica gel To isolate 3'-O-methyl ellagic acid

Reaction Example:

Ellagic acid + CH₃I + base → 3'-O-Methyl ellagic acid

Glycosylation to Attach Beta-D-Xylopyranosyl Moiety

Objective: Attach the beta-D-xylopyranosyl group at the 7-position hydroxyl.

Step Reagents Conditions Notes References
1. Activation of sugar Xylose donor (e.g., peracetylated xylose) With promoters like BF₃·Et₂O Anhydrous conditions ,
2. Glycosylation Activated xylose + phenolic hydroxyl 0–25°C, in dry solvents To form glycosidic bond ,
3. Deprotection Acidic or basic hydrolysis To remove protecting groups Yielding beta-D-xylopyranoside ,

Note: The stereoselectivity favors the beta-anomer due to neighboring group participation during glycosylation.

Oxidation and Formation of Benzopyran Ring System

Objective: Cyclize phenolic intermediates to form the fused benzopyran system.

Step Reagents Conditions Notes References
1. Oxidation DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) Room temperature Selective oxidation of phenols ,
2. Cyclization Acidic conditions (e.g., HCl or H₂SO₄) Reflux Promotes ring closure

Final Esterification and Methylation

Objective: Attach the benzopyran-5,10-dione core and methylate as needed.

Step Reagents Conditions Notes References
1. Esterification Acyl chlorides or anhydrides Reflux with pyridine To form the benzopyran-5,10-dione core ,
2. Methylation Methylating agents (e.g., methyl iodide) Reflux To methylate hydroxyl groups

Summary of the Synthetic Route

Stage Key Reactions Reagents Conditions Outcome
Extraction Natural ellagic acid isolation Ethanol/methanol Reflux/maceration Purified ellagic acid
Methylation Selective methylation CH₃I, K₂CO₃ Reflux 3'-O-Methyl ellagic acid
Glycosylation Attachment of beta-D-xylopyranosyl Peracetylated xylose, BF₃·Et₂O 0–25°C Glycoside intermediate
Ring closure Phenolic oxidation DDQ Room temperature Benzopyran formation
Esterification Formation of benzopyran-5,10-dione Acyl chlorides Reflux Final fused ring system

Notes and Considerations

  • Selectivity: Methylation and glycosylation require precise control to target specific hydroxyl groups.
  • Protection/Deprotection: Protecting groups are often employed to prevent undesired reactions during glycosylation.
  • Yield Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized based on literature precedents.
  • Natural vs. Synthetic: Total synthesis is complex; semi-synthesis from natural ellagic acid is often preferred for efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound can be reduced to form dihydro derivatives.
  • Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3'-O-Methyl-4-O-(β-D-xylopyranosyl)ellagic acid, also known as 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy) benzopyrano[5,4,3-cde] benzopyran-5,10-dione, is a compound belonging to the ellagic acid family . Research has been conducted to explore its properties, effects, and potential applications, including its isolation from natural sources and its role in pharmacological activities .

Isolation and Identification

3'-O-Methyl-4-O-(β-D-xylopyranosyl)ellagic acid can be isolated from plant extracts using solvent extraction and counter-current chromatography techniques . For instance, a method involving extraction with 95% ethanol, followed by petroleum ether and ethyl acetate extraction, can be employed . Subsequent purification steps using chloroform, ethanol, water, and formic acid mixtures can yield high-purity compounds . Spectroscopic methods like 1H^1H and 13C^{13}C NMR are used to confirm its chemical structure .

Pharmacological Activity

This compound is one of several ellagic acid derivatives found in medicinal plants. These derivatives are known for various pharmacological properties . Research indicates that 3'-O-methyl-4-O-(n″-O-galloyl-β-d-xylopyranosyl) ellagic acid (n = 2, 3 or 4) may have hepatotoxic effects by affecting lipid metabolism pathways .

Hepatotoxicity
Studies suggest that 3'-O-methyl-4-O-(n″-O-galloyl-β-d-xylopyranosyl) ellagic acid can be a toxic component in Chebulae Fructus (CF), a medicinal plant used in traditional medicine . Transcriptome analysis has shown that this compound may inhibit the PPAR signaling pathway, which is crucial for lipid metabolism . Molecular docking studies reveal that it binds effectively with PPARα and FABP proteins, indicating a potential mechanism for its toxic effects .

Related Compounds and Derivatives

Related compounds, such as 3,3'-Di-O-methylellagic acid 4'-xylopyranoside, share similar structural features and may have related biological activities . Acid hydrolysis of these glycosides yields aglycones and sugars like D-xylose, which helps in their identification and characterization .

Potential Applications

While specific applications of 3'-O-methyl-4-O-(β-D-xylopyranosyl)ellagic acid are still under investigation, its structural similarity to other bioactive ellagic acid derivatives suggests potential uses in:

  • Pharmaceutical Research : As a lead compound for drug development, particularly targeting metabolic pathways .
  • Toxicology Studies : To understand the mechanisms of hepatotoxicity and lipid metabolism disruption .
  • Natural Product Chemistry : As a marker compound for identifying and quantifying plant extracts in traditional medicine .

Mechanism of Action

The mechanism of action of 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it may interact with receptors involved in inflammatory signaling, leading to reduced inflammation.

Comparison with Similar Compounds

Ellagic Acid (C₁₄H₆O₈)

Structure: A dimeric polyphenol with hydroxyl groups at positions 2, 3, 7, and 8. Key Differences:

  • Lacks methyl and glycosyl substitutions.
  • Lower solubility due to free hydroxyl groups.
    Biological Activity :
  • Strong antioxidant and neuroprotective effects; mitigates Aβ-induced neurotoxicity in neuronal cells .
  • Metabolized by gut microbiota into urolithins, which retain bioactivity .
    Limitations : Poor oral bioavailability due to low solubility .

3-O-Methylellagic Acid (C₁₅H₈O₈)

Structure : Features a methoxy group at position 3, retaining hydroxyls at 2, 7, and 8.
Key Differences :

  • Methylation improves metabolic stability by reducing phase II metabolism.
  • Lacks glycosylation, limiting solubility enhancement.
    Research Findings :
  • Retains antioxidant activity but with altered pharmacokinetics compared to ellagic acid .

Punicalin (C₃₄H₂₂O₂₂)

Structure: A complex ellagitannin with a xylopyranosyloxy group at position 7. Key Differences:

  • Larger molecular weight due to additional hydroxyl and sugar moieties.
  • Found in pomegranate, contributing to its antioxidant capacity.
    Biological Activity :
  • Acts as a precursor to ellagic acid upon hydrolysis .

Target Compound (3'-O-Methyl-4-O-xylosyl ellagic acid)

Structure : Combines methylation (position 3') and xylosylation (position 7).
Key Advantages :

  • Enhanced water solubility due to xylose substitution.
  • Improved bioavailability compared to non-glycosylated ellagic acid derivatives. Research Gaps:
  • Limited in vivo studies on its metabolic fate and specific pharmacological targets .

Comparative Data Table

Compound Molecular Formula Molecular Weight Substituents Solubility Key Bioactivities
Ellagic Acid C₁₄H₆O₈ 302.19 2,3,7,8-OH Low Antioxidant, Neuroprotective
3-O-Methylellagic Acid C₁₅H₈O₈ 316.22 3-OCH₃, 2,7,8-OH Moderate Antioxidant
Punicalin C₃₄H₂₂O₂₂ 782.53 Xylosyl at 7, multiple OH Moderate Precursor to ellagic acid
Target Compound ~C₂₀H₁₈O₁₂* ~462.36* 3'-OCH₃, 7-xylosyl, 2,8-OH High Potential enhanced bioavailability

*Note: Exact molecular formula requires further confirmation from crystallographic data.

Research Findings and Implications

  • Glycosylation Impact : The xylosyl group in the target compound likely facilitates membrane transport via sugar transporters, improving absorption .
  • Methylation Role : Methoxy groups reduce rapid metabolism, extending half-life compared to hydroxylated analogs .
  • Synergistic Effects : Combining methylation and glycosylation may amplify therapeutic efficacy, though mechanistic studies are needed.

Biological Activity

2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy) benzopyrano[5,4,3-cde] benzopyran-5,10-dione, commonly referred to as Ducheside A, is a complex organic compound belonging to the benzopyran family. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and natural product chemistry. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ducheside A has the molecular formula C20H16O12C_{20}H_{16}O_{12} and a molecular weight of 448.34 g/mol. Its structure includes multiple hydroxyl groups, a methoxy group, and a glycosylated moiety, contributing to its potential bioactivity.

Structural Formula

2 8 Dihydroxy 3 methoxy 7 beta D xylopyranosyloxy 1 benzopyrano 5 4 3 cde 1 benzopyran 5 10 dione\text{2 8 Dihydroxy 3 methoxy 7 beta D xylopyranosyloxy 1 benzopyrano 5 4 3 cde 1 benzopyran 5 10 dione}

Biological Activities

Ducheside A exhibits a range of biological activities attributed to its polyphenolic structure. Key areas of interest include:

  • Antioxidant Activity : The compound displays significant antioxidant properties which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and pathways.
  • Anticancer Potential : Research indicates that Ducheside A can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound demonstrates activity against several bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NF-kB signaling
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of bacterial cell membranes

Antioxidant Mechanism

Ducheside A's antioxidant activity is primarily due to its ability to donate electrons to free radicals, thereby neutralizing them. This action helps in preventing cellular damage associated with oxidative stress.

Anti-inflammatory Mechanism

The compound inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses. By blocking this pathway, Ducheside A reduces the expression of pro-inflammatory cytokines.

Anticancer Mechanism

In cancer research, Ducheside A has been observed to induce apoptosis in various cancer cell lines through the activation of caspases (caspase-3 and caspase-9), leading to programmed cell death. This effect is often accompanied by changes in mitochondrial membrane potential and increased levels of pro-apoptotic proteins like Bax.

Antimicrobial Mechanism

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways within microbial cells.

Case Study 1: Anticancer Activity

A study investigated the effects of Ducheside A on HepG2 liver cancer cells. Results showed that treatment with Ducheside A led to a significant reduction in cell viability and increased apoptosis markers such as caspase-3 activation. The study concluded that Ducheside A could be a promising candidate for liver cancer therapy due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, Ducheside A was shown to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases by modulating immune responses .

Q & A

Q. What emerging technologies could advance research on this compound?

  • Methodological Answer :
  • AI-Driven Retrosynthesis : Platforms like IBM RXN for pathway optimization, reducing trial-and-error .
  • Cryo-EM for Aggregation Studies : Resolve supramolecular assemblies (e.g., micelle formation) impacting bioavailability .

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